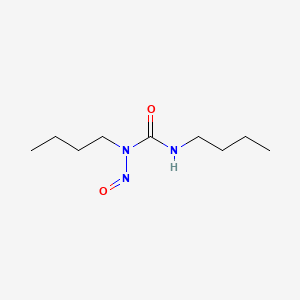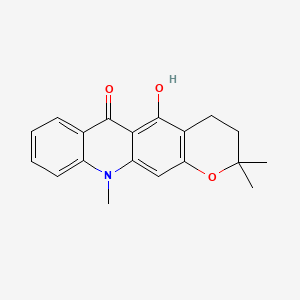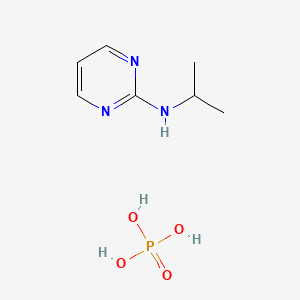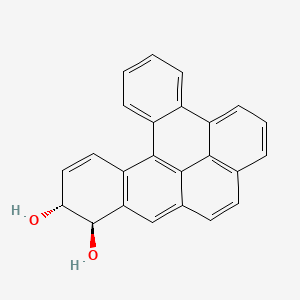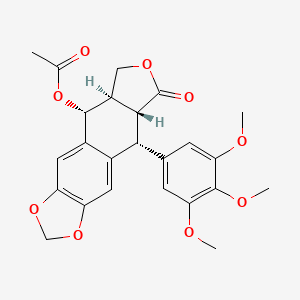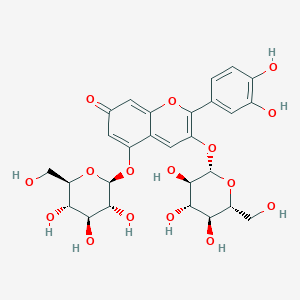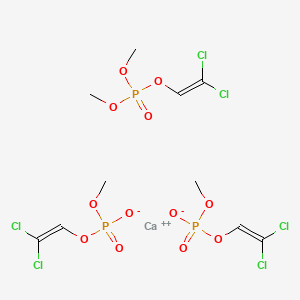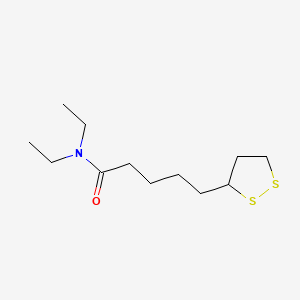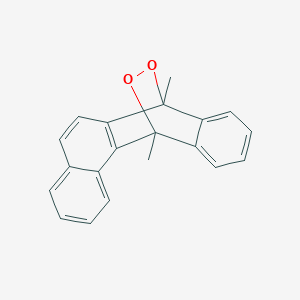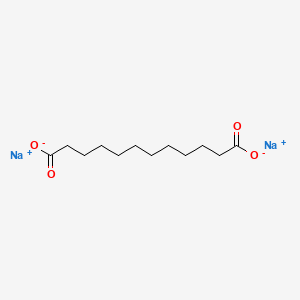
Physodic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Physodic acid is a carbonyl compound.
Wissenschaftliche Forschungsanwendungen
Antimutagenic Properties
Physodic acid, a major constituent of the lichen Hypogymnia enteromorpha, exhibits antimutagenic properties. It specifically inhibits mutagenicity induced by indirect mutagens like benzo[a]pyrene and heterocyclic amines in Salmonella typhimurium TA 98. It does not, however, affect direct mutagens such as 6‐nitropiperonal and adriamycin. Its antimutagenic effect is not related to free-radical scavenging or antioxidative activities but seems to involve inhibition of the formation of reactive metabolites by blocking hepatic microsomal oxidation systems (Osawa et al., 1991).
Cytotoxic Activity Against Cancer Cells
Physodic acid displays significant cytotoxic effects on various breast cancer cell lines, including MDA-MB-231, MCF-7, and T-47D. Notably, it is inactive against the non-tumorigenic MCF-10A cell line, indicating its selective toxicity towards cancer cells. An acetone extract from Hypogymnia physodes, containing physodic acid, also showed cytotoxicity in these breast cancer cell lines, alongside notable antioxidant properties (Studzińska-Sroka et al., 2016).
Potential Against Central Nervous System Diseases
Physodic acid is notable for its ability to cross the blood-brain barrier, making it a promising agent for treating central nervous system diseases. It exhibits anticancer and neuroprotective activities, particularly against glioblastoma cell lines. Moreover, physodic acid and Hypogymnia physodes extract have shown strong antioxidant activity and inhibited enzymes like hyaluronidase and cyclooxygenase-2, linked to malignant glioma and neurodegenerative diseases (Studzińska-Sroka et al., 2021).
Inhibitor of M-Phase Phosphoprotein 1
Physodic acid has been identified as an inhibitor of M-Phase Phosphoprotein 1 (MPP1), a human kinesin necessary for cytokinesis. Its inhibitory mechanism is non-competitive with ATP, suggesting an allosteric inhibitor-binding pocket. However, it is a weak inhibitor in tumor cell lines, indicating the need for further improvement in its activity against MPP1 (Talapatra et al., 2016).
Eigenschaften
CAS-Nummer |
84-24-2 |
|---|---|
Produktname |
Physodic acid |
Molekularformel |
C26H30O8 |
Molekulargewicht |
470.5 g/mol |
IUPAC-Name |
3,9-dihydroxy-6-oxo-7-(2-oxoheptyl)-1-pentylbenzo[b][1,4]benzodioxepine-2-carboxylic acid |
InChI |
InChI=1S/C26H30O8/c1-3-5-7-9-16(27)11-15-12-17(28)13-20-22(15)26(32)34-21-14-19(29)23(25(30)31)18(24(21)33-20)10-8-6-4-2/h12-14,28-29H,3-11H2,1-2H3,(H,30,31) |
InChI-Schlüssel |
KVTYWHGIZSCFLG-UHFFFAOYSA-N |
SMILES |
CCCCCC1=C(C(=CC2=C1OC3=CC(=CC(=C3C(=O)O2)CC(=O)CCCCC)O)O)C(=O)O |
Kanonische SMILES |
CCCCCC1=C(C(=CC2=C1OC3=CC(=CC(=C3C(=O)O2)CC(=O)CCCCC)O)O)C(=O)O |
melting_point |
205.0 °C |
Andere CAS-Nummern |
84-24-2 |
Synonyme |
physodalic acid physodic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



